4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

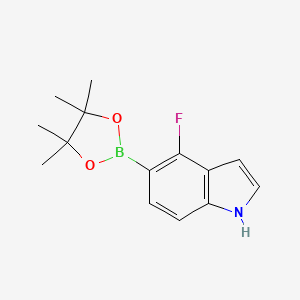

4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1207623-95-7) is a fluorinated indole boronic ester widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heterobiaryl compounds. Its structure features a fluorine atom at the 4-position and a pinacol boronate group at the 5-position of the indole core (Figure 1).

Propriétés

IUPAC Name |

4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(12(10)16)7-8-17-11/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHTYXFUXRZYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

Boronic Acid Formation: The starting material, 4-fluoro-1H-indole, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium) and base (e.g., potassium acetate).

Purification: The reaction mixture is purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The fluorine atom can be reduced to form a corresponding hydroxyl group.

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used.

Major Products Formed:

Boronic Acids: Resulting from the oxidation of the boronic ester group.

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Applications De Recherche Scientifique

4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the development of fluorescent probes and imaging agents.

Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes and receptors, leading to modulation of their activity. The fluorine atom enhances the compound's binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the indole scaffold significantly impacts reactivity and physicochemical properties. Below is a comparative analysis with similar compounds:

Table 1: Structural and Functional Comparison

Reactivity in Suzuki-Miyaura Coupling

- Target Compound : The 4-fluoro substituent activates the indole core via electron-withdrawing effects, accelerating transmetallation in Suzuki reactions. This is evidenced by its use in synthesizing pyrrolo[2,3-d]pyrimidin-4-amine derivatives under mild conditions .

- Non-Fluorinated Analog (5-Boronate-1H-indole): Requires higher catalyst loading (Pd₂(dba)₃/XPhos) and longer reaction times, as seen in the synthesis of tetraphenylene derivatives .

Activité Biologique

4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a fluorine atom and a dioxaborolane group attached to an indole core. The molecular formula is with a molecular weight of 296.53 g/mol. The presence of the dioxaborolane moiety is significant as it can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibit promising anticancer properties. For instance, research has shown that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The dioxaborolane group may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in tumor cells.

- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cell lines by inducing cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that indole derivatives can cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases.

- Mechanism : The compound may exert neuroprotection by modulating neurotransmitter levels and reducing neuroinflammation.

- Case Study : In animal models of Alzheimer's disease, treatment with similar indole derivatives showed a reduction in amyloid plaque formation and improved cognitive functions.

Toxicological Profile

While exploring its biological activity, it is essential to consider the safety profile of 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed (H302) |

| Dermal Toxicity | Harmful in contact with skin (H312) |

These findings suggest that while the compound shows potential therapeutic benefits, caution should be exercised regarding its toxicity.

Pharmacokinetics

Understanding the pharmacokinetics of 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is crucial for its development as a therapeutic agent:

- Absorption : Studies indicate good bioavailability when administered orally.

- Distribution : The compound effectively penetrates tissues due to its lipophilic nature.

- Metabolism : It undergoes metabolic transformations primarily in the liver.

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative procedure involves reacting a brominated or iodinated indole precursor (e.g., 5-bromo-4-fluoro-1H-indole) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate as a base, and 1,4-dioxane as the solvent. The reaction is heated under inert gas (argon) for 12–24 hours, followed by purification via flash chromatography (EtOAc/heptane) to isolate the boronate ester . Yields range from 50% to 66% depending on substituent steric effects .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- Multinuclear NMR :

Q. How is this compound utilized in cross-coupling reactions?

The boronate ester moiety enables Suzuki-Miyaura coupling with aryl/heteroaryl halides. For example, it can react with bromopyrimidines or iodoarenes under Pd catalysis (e.g., Pd(PPh₃)₄) with K₃PO₄ as a base in 1,4-dioxane/water. This forms biaryl or heterobiaryl products, critical in drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Miyaura borylation?

- Catalyst Screening : Use PdCl₂(dtbpf) for sterically hindered substrates to reduce side reactions .

- Solvent Effects : Replace 1,4-dioxane with toluene for higher temperatures (110°C), improving conversion .

- Additives : Include 10 mol% PPh₃ to stabilize Pd(0) intermediates and prevent catalyst deactivation .

- Purification : Employ silica gel chromatography with gradient elution (e.g., 10–50% EtOAc in heptane) to separate boronate esters from pinacol byproducts .

Q. What strategies address regioselectivity challenges in functionalizing the indole core?

- Directing Groups : Introduce temporary protecting groups (e.g., Boc at N1) to direct borylation to C5 .

- Halogen Exchange : Use iodinated precursors for higher reactivity in Pd-catalyzed reactions, minimizing competing pathways .

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict preferential borylation at C5 over C4/C6 .

Q. How does the fluorine substituent influence the compound’s reactivity and stability?

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the indole ring, slowing undesired electrophilic substitutions.

- Hydrolytic Stability : The C-F bond enhances stability against hydrolysis compared to non-fluorinated analogs, confirmed by ¹⁹F NMR tracking in aqueous/organic mixtures .

- Crystallography : Fluorine participates in weak C–H···F interactions, affecting solid-state packing and solubility .

Q. How are analytical discrepancies resolved when characterizing this compound?

- NMR Signal Overlap : Use 2D techniques (HSQC, HMBC) to assign overlapping aromatic signals .

- HRMS Adducts : Identify sodium/potassium adducts via isotopic patterns and compare with theoretical values .

- Regioisomer Contamination : Employ NOE (Nuclear Overhauser Effect) experiments to distinguish between C4/C5/C6 substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.